4-Azidosalicylic acid N-hydroxysuccinimide ester 4-Azidosalicylic acid N-hydroxysuccinimide ester
Brand Name: Vulcanchem
CAS No.: 96602-46-9
VCID: VC20760879
InChI: InChI=1S/C11H8N4O5/c12-14-13-6-1-2-7(8(16)5-6)11(19)20-15-9(17)3-4-10(15)18/h1-2,5,16H,3-4H2
SMILES: C1CC(=O)N(C1=O)OC(=O)C2=C(C=C(C=C2)N=[N+]=[N-])O
Molecular Formula: C11H8N4O5
Molecular Weight: 276.2 g/mol

4-Azidosalicylic acid N-hydroxysuccinimide ester

CAS No.: 96602-46-9

Cat. No.: VC20760879

Molecular Formula: C11H8N4O5

Molecular Weight: 276.2 g/mol

* For research use only. Not for human or veterinary use.

4-Azidosalicylic acid N-hydroxysuccinimide ester - 96602-46-9

CAS No. 96602-46-9
Molecular Formula C11H8N4O5
Molecular Weight 276.2 g/mol
IUPAC Name (2,5-dioxopyrrolidin-1-yl) 4-azido-2-hydroxybenzoate
Standard InChI InChI=1S/C11H8N4O5/c12-14-13-6-1-2-7(8(16)5-6)11(19)20-15-9(17)3-4-10(15)18/h1-2,5,16H,3-4H2
Standard InChI Key RBAFCMJBDZWZIV-UHFFFAOYSA-N
SMILES C1CC(=O)N(C1=O)OC(=O)C2=C(C=C(C=C2)N=[N+]=[N-])O
Canonical SMILES C1CC(=O)N(C1=O)OC(=O)C2=C(C=C(C=C2)N=[N+]=[N-])O

4-Azidosalicylic acid N-hydroxysuccinimide ester (CAS 96602-46-9) is a heterobifunctional crosslinking reagent widely used in biochemical and pharmaceutical research. Its unique structure combines a photoactive azido group with an N-hydroxysuccinimide (NHS) ester, enabling sequential conjugation reactions for targeted biomolecule modifications .

Synthesis and Reactivity

Synthesis Protocol (Example)

Yield: 30.8%
Reagents:

  • 4-Azido-2-hydroxybenzoic acid NHS ester

  • N-(2-aminoethyl)maleimide hydrochloride

  • N-Ethyl-N,N-diisopropylamine

Conditions:

  • Solvent: DMF

  • Temperature: 0°C → room temperature

  • Workup: EtOAc extraction, silica gel chromatography

General synthesis route:

  • Activation of 4-azidosalicylic acid with NHS ester

  • Purification via recrystallization or chromatography

Biochemical Applications

Dual Reactivity Mechanism

StepConditionsReaction Type
1pH 6.5–8.5, ambientNHS-amine conjugation
2UV (250 nm)Azide-nitrile cycloaddition

Key uses:

  • Antibody-drug conjugate (ADC) development

  • Polymer surface functionalization

  • Radioiodination studies

Hazard CodeDescription
H315Skin irritation
H319Serious eye irritation
H335Respiratory tract irritation

Precautionary measures:

  • Avoid inhalation (P261)

  • Use respiratory protection (P271)

  • Wear protective gloves (P280)

SupplierPackagingPrice (USD)
TRC100 mg$340
American Custom Chemicals100 mg$701.2
Apolloscientific100 mg$182

Research Advancements

Antimicrobial applications:

  • Facilitates targeted delivery of antimicrobial agents through bioconjugation

Cancer therapeutics:

  • Critical for constructing ADCs with precise drug-antibody ratios

Polymer science:

  • Enables stable surface modifications for biomedical implants

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator